

# spectroscopic data of 2-Phenyl-1-butanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Phenyl-1-butanol

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## Spectroscopic Data of 2-Phenyl-1-butanol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenyl-1-butanol** (CAS No: 89104-46-1), a valuable chemical intermediate in various research and development applications. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for substance identification, purity assessment, and structural elucidation.

#### **Chemical Structure and Properties**

IUPAC Name: 2-phenylbutan-1-ol[1]

Molecular Formula: C<sub>10</sub>H<sub>14</sub>O[1]

Molecular Weight: 150.22 g/mol [1]

Structure:

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

### Foundational & Exploratory





NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR Data

While a publicly available, fully annotated spectrum with explicit chemical shifts and coupling constants for **2-Phenyl-1-butanol** is not readily available in major databases, the expected proton environments are as follows:

- Aromatic Protons (C<sub>6</sub>H<sub>5</sub>-): Multiple signals expected in the range of δ 7.0-7.5 ppm. The exact splitting pattern will depend on the specific magnetic environment of each proton on the phenyl ring.
- Methine Proton (-CH-): A multiplet signal is expected due to coupling with the adjacent methylene and methyl groups.
- Methylene Protons (-CH<sub>2</sub>OH): These protons adjacent to the hydroxyl group are expected to show a signal that is shifted downfield, likely appearing as a doublet of doublets or a more complex multiplet due to coupling with the methine proton and the hydroxyl proton (if coupling is observed).
- Methylene Protons (-CH<sub>2</sub>-CH<sub>3</sub>): These protons will appear as a multiplet, coupled to both the methine and the terminal methyl protons.
- Methyl Protons (-CH₃): A triplet signal is expected due to coupling with the adjacent methylene group.
- Hydroxyl Proton (-OH): A broad singlet is typically observed for the hydroxyl proton, the chemical shift of which can vary depending on concentration, solvent, and temperature.

#### <sup>13</sup>C NMR Data

Similarly, a complete, assigned <sup>13</sup>C NMR spectrum from public databases is elusive. However, based on the structure, the following carbon environments are anticipated:

Aromatic Carbons (C<sub>6</sub>H<sub>5</sub>-): Several signals are expected in the aromatic region (δ 125-145 ppm). The carbon attached to the butyl chain will have a distinct chemical shift from the other



aromatic carbons.

- Methine Carbon (-CH-): One signal corresponding to the carbon atom bonded to the phenyl group.
- Methylene Carbon (-CH<sub>2</sub>OH): One signal for the carbon bonded to the hydroxyl group, typically found in the δ 60-70 ppm range.
- Methylene Carbon (-CH<sub>2</sub>-CH<sub>3</sub>): One signal for the ethyl methylene carbon.
- Methyl Carbon (-CH₃): One signal for the terminal methyl carbon, typically appearing at the most upfield region of the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **2-Phenyl-1-butanol**, the key expected absorption bands are:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3600-3200	O-H (Alcohol)	Broad, strong stretching vibration
~3100-3000	C-H (Aromatic)	Stretching vibration
~3000-2850	C-H (Aliphatic)	Stretching vibration
~1600, ~1495, ~1450	C=C (Aromatic Ring)	Skeletal vibrations
~1050	C-O (Primary Alcohol)	Stretching vibration

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

**Expected Fragmentation Pattern** 

The electron ionization (EI) mass spectrum of **2-Phenyl-1-butanol** is expected to show a molecular ion peak ( $M^+$ ) at m/z = 150. Key fragmentation pathways would likely involve:



- Loss of a water molecule (- $H_2O$ ): A peak at m/z = 132.
- Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl group, leading to the formation of a stable benzyl cation or related fragments (e.g., tropylium ion at m/z = 91).
- Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, resulting in fragments from the loss of a propyl group.
- Loss of an ethyl group (-C<sub>2</sub>H<sub>5</sub>): A peak at m/z = 121.

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2-Phenyl-1-butanol** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument: A ¹H NMR spectrum can be acquired on an instrument such as a Varian A-60 or a more modern high-field NMR spectrometer.
- Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal ( $\delta$  = 0.00 ppm). Integration of the proton signals provides the relative ratio of protons in different environments.

Infrared (IR) Spectroscopy

• Sample Preparation: For a neat liquid sample like **2-Phenyl-1-butanol**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in what is known as a capillary cell.[1]



- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorbance or transmittance spectrum.
- Data Processing: The background spectrum is subtracted from the sample spectrum to produce the final IR spectrum of the compound.

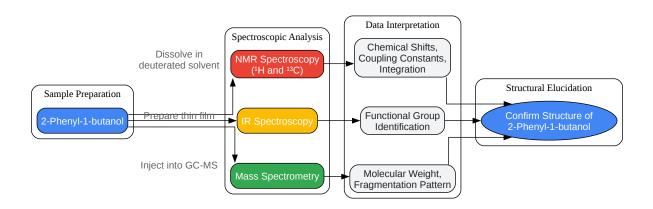
#### Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.[1]
- Ionization: In the ion source, the sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion (M<sup>+</sup>).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a
  plot of ion abundance versus m/z.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Phenyl-1-butanol**.





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Caption: Spectroscopic analysis workflow for **2-Phenyl-1-butanol**.

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### References

- 1. 2-Phenylbutane-1-ol | C10H14O | CID 95542 PubChem [pubchem.ncbi.nlm.nih.gov]
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